molecular formula C20H32BN3O4 B103934 Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 496786-98-2

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B103934
CAS No.: 496786-98-2
M. Wt: 389.3 g/mol
InChI Key: JWUBVPJWWYYRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester derivative featuring a pyridin-2-yl moiety linked to a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, such as N-myristoyltransferase inhibitors for trypanosomiasis treatment . Its structure enables efficient coupling with aryl/heteroaryl halides under palladium catalysis, leveraging the electron-deficient pyridine ring to enhance boronate stability and reactivity .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule that may interact with various biological targets. More research is needed to identify the specific targets and their roles .

Mode of Action

It is known that the compound contains a boronic acid group, which is often involved in covalent interactions with proteins, potentially altering their function .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Compounds containing boronic acid groups are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Action Environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid group can be influenced by pH . The compound’s stability could also be affected by temperature and storage conditions .

Biological Activity

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

  • Molecular Formula : C16H28BNO4
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 877399-74-1
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of a piperazine derivative with a pyridine-boronic acid pinacol ester. This method allows for the introduction of the dioxaborolane moiety which is crucial for enhancing biological activity and solubility.

Antiparasitic Activity

Research has demonstrated that compounds containing dioxaborolane structures exhibit significant activity against various parasitic infections. For example:

  • Trypanosoma brucei : The compound has shown promising results in inhibiting N-myristoyltransferase (NMT), a key enzyme in Trypanosoma brucei. In vitro assays indicated an IC50 value of approximately 0.1 μM against TbNMT, suggesting potent antiparasitic activity .

Neuroprotective Effects

Studies have indicated that derivatives of this compound may possess neuroprotective properties. The ability to penetrate the blood-brain barrier (BBB) has been enhanced due to modifications in its structure:

CompoundIC50 (μM)Efficacy
Compound 290.1High
Compound with pyridyl replacements0.05 - 0.06Moderate

This table summarizes the efficacy of various structural modifications aimed at improving activity against neurological targets .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine derivatives can be significantly influenced by substituents on the pyridine and piperazine rings:

  • Pyridine Substituents : The presence of electron-donating groups on the pyridine ring enhances binding affinity to target enzymes.
  • Piperazine Modifications : Alterations in the piperazine structure can improve solubility and stability while maintaining or enhancing biological activity.

Case Studies

In a comparative study involving various derivatives:

  • Compound A : Exhibited moderate antiparasitic activity with an IC50 of 0.15 μM.
  • Compound B : Showed enhanced potency with an IC50 of 0.03 μM due to optimal substitutions on both the piperazine and pyridine rings.

These findings highlight the importance of careful structural design in developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is particularly relevant in the development of novel pharmaceutical agents. Its structure incorporates a piperazine ring and a boron-containing moiety, which can enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and boron have been shown to inhibit tumor growth and induce apoptosis in cancer cells. A study involving substituted piperazine derivatives demonstrated their efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

GPR119 Agonists

The compound's potential as a GPR119 agonist has been explored due to its role in glucose metabolism and insulin secretion. GPR119 is a G-protein coupled receptor that has been targeted for type 2 diabetes treatment. Compounds derived from similar frameworks have shown promising results in activating this receptor, suggesting that this compound could be investigated for similar therapeutic applications .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its utility in organic synthesis.

Synthesis Route

The compound can be synthesized through a multi-step process involving the reaction of tert-butyl piperazine derivatives with boron-containing reagents. The use of click chemistry has been noted for synthesizing related compounds efficiently with high yields . This method allows for the rapid assembly of complex molecules while minimizing by-products.

Biological Evaluations

Biological evaluations are crucial for understanding the pharmacological profiles of compounds like this compound.

In Vitro Studies

In vitro studies have shown that similar compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.99 μM for a structurally related compound against the BT-474 cancer cell line . Such findings underscore the importance of conducting extensive biological testing on this compound to evaluate its therapeutic potential.

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinity and interaction mechanisms of this compound with biological targets. These studies help predict how well the compound may perform as a drug candidate by simulating its interactions at the molecular level .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative method involves reacting tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄ or Pd(dba)₂ with XPhos ligand). Key steps include:

  • Base selection : Sodium carbonate (2 M aqueous solution) is often used to maintain pH and facilitate transmetallation .
  • Catalyst optimization : Tetrakis(triphenylphosphine)palladium(0) at 60–100°C under microwave or conventional heating yields 60–91% product .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients removes unreacted boronate esters .

Q. How is the boronate ester group characterized post-synthesis?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is confirmed via:

  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (12H, pinacol methyl groups) and δ 8.3–8.5 ppm (pyridyl protons) .
  • LCMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and isotopic patterns consistent with boron-containing species .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Yield discrepancies (e.g., 42% vs. 91%) may arise from:

  • Catalyst selection : XPhos ligand with Pd(dba)₂ improves steric hindrance tolerance compared to Pd(PPh₃)₄, particularly for heteroaromatic coupling partners .
  • Reaction time and temperature : Microwave-assisted heating at 100°C for 3 hours enhances reproducibility versus conventional heating .
  • Substrate purity : Pre-purification of boronate intermediates via recrystallization reduces side reactions .

Q. What strategies resolve contradictions in spectroscopic data for deprotected intermediates?

Post-deprotection of the tert-butyloxycarbonyl (Boc) group (e.g., using HCl/dioxane) may yield impure piperazine salts. Contradictions in ¹H NMR (e.g., split peaks) can be mitigated by:

  • Trituration : Washing with ethyl acetate to remove residual HCl .
  • Basification : Treating with potassium carbonate in dichloromethane/methanol (10:1) to regenerate free piperazine .
  • Alternative deprotection : Using TFA in DCM for milder conditions and higher purity .

Q. How can structural discrepancies in crystallographic data be analyzed?

X-ray diffraction studies (e.g., piperazine ring conformation, boronate geometry) may reveal deviations from computational models. For example:

  • Torsional angles : Adjustments in pyridyl-boronate dihedral angles (e.g., 25.6° in related structures) indicate steric strain .
  • Hydrogen bonding : O–H⋯N or N–H⋯O interactions stabilize crystal packing, which can be validated via Hirshfeld surface analysis .

Q. Methodological Considerations

Q. What are best practices for optimizing reaction scalability?

  • Batch uniformity : Conduct parallel reactions (e.g., 8 batches) with identical stoichiometry to ensure consistency in catalyst loading (e.g., 10 mol% Pd) and solvent ratios (toluene/ethanol/water) .
  • Workup efficiency : Replace rotary evaporation with centrifugal concentration for faster solvent removal in large-scale syntheses .

Q. How can researchers validate boronate ester stability under varying conditions?

  • Stability assays : Monitor degradation via HPLC under acidic (pH < 5), basic (pH > 9), and oxidative (H₂O₂) conditions.
  • Boronate-to-acid conversion : Treat with aqueous HCl to hydrolyze the pinacol ester, followed by LCMS to confirm boric acid formation (m/z shift of –136 Da) .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Aromatic/Heteroaromatic Modifications

Pyridine vs. Benzene Derivatives

  • Compound A : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate ()
    • Key Difference : Replaces pyridin-2-yl with a benzyl group.
    • Impact :
  • Electronic Effects : Benzene lacks the electron-withdrawing nitrogen of pyridine, reducing boronate activation and slowing cross-coupling kinetics .
  • Solubility : Increased hydrophobicity due to the absence of pyridine’s polar nitrogen .
  • Synthetic Utility : Preferable for coupling with electron-rich aryl halides where pyridine’s electron deficiency may hinder reactivity.

Pyridine vs. Pyrimidine Derivatives

  • Compound B : tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate ()
    • Key Difference : Pyrimidin-2-yl replaces pyridin-2-yl.
    • Impact :
  • Biological Relevance : Pyrimidine scaffolds are prevalent in antiviral and anticancer agents, broadening therapeutic applications .

Substituent Effects

Trifluoromethyl (CF₃) Substitution

  • Compound C : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate ()
    • Key Difference : CF₃ group at the meta position of the benzyl ring.
    • Impact :
  • Lipophilicity : Increased logP (2.1 vs. 1.5 for pyridine analogue), enhancing membrane permeability but reducing aqueous solubility .

Halogenation (Br, Cl)

  • Compound D : tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate ()
    • Key Difference : Bromine replaces the boronate ester.
    • Impact :
  • Reactivity : Functions as an electrophilic partner in cross-couplings rather than a nucleophilic boronate .
  • Versatility : Enables sequential functionalization (e.g., Miyaura borylation) but requires additional synthetic steps .

Heterocyclic Additions

  • Compound E : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()
    • Key Difference : Thiadiazole ring fused to pyridine.
    • Impact :
  • Electronic Tuning : Thiadiazole’s electron-withdrawing nature enhances boronate reactivity in couplings with electron-rich partners .

Comparative Data Table

Compound Core Structure Substituent Molecular Formula Molecular Weight Key Application Reactivity in Cross-Couplings
Target Compound Pyridin-2-yl Boronate ester C₂₀H₃₁BN₂O₄ 374.28 Trypanocidal agents High (electron-deficient pyridine)
Compound A () Benzyl Boronate ester C₂₁H₃₃BN₂O₄ 388.31 General cross-coupling Moderate (neutral benzene)
Compound B () Pyrimidin-2-yl Boronate ester C₁₉H₃₀BN₃O₄ 391.27 Antiviral agents High (electron-deficient pyrimidine)
Compound C () Benzyl CF₃ + boronate ester C₂₃H₃₄BF₃N₂O₄ 482.33 Lipophilic drug candidates Low (steric hindrance)
Compound E () Pyridin-2-yl Thiadiazole C₁₈H₂₈BN₅O₄S 421.32 Antimicrobial agents High (electron-withdrawing heterocycle)

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-9-8-15(14-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBVPJWWYYRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584676
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496786-98-2
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2yl]-1-piperazinecarboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.